2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-5-6-13(3)15(8-11)18-10-17(20(22)23)16-9-12(2)7-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNWQXZWCBFBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
The compound is structurally compared to analogs with variations in substituent positions, functional groups, and aromatic systems. Key comparisons are outlined below:
Structural Variations in the Quinoline Core
Key Findings :
- Electronic Effects : Replacement of methyl with methoxy (e.g., 4-methoxyphenyl derivative) increases electron density on the aromatic ring, altering acidity (pKa) and hydrogen-bonding capacity .
Substituent Variations on the Phenyl Group
Key Findings :
- Lipophilicity : The 2,5-dimethylphenyl group in the target compound contributes to higher logP values compared to chlorophenyl derivatives, impacting membrane permeability .
- Acidity : The carboxylic acid group’s pKa is influenced by adjacent substituents; electron-withdrawing groups (e.g., Cl) lower pKa, enhancing ionization in physiological conditions .
Physicochemical and Commercial Comparison
Key Insights :
- Synthetic Challenges : The target compound’s discontinued status (CymitQuimica) may reflect difficulties in large-scale synthesis or purification, possibly due to steric hindrance from the 6,8-dimethyl groups .
- Biological Relevance : Methoxy and chloro analogs are more commonly studied in drug discovery due to their tunable electronic profiles, whereas methyl-rich derivatives like the target compound may serve as intermediates or niche research tools .
Biological Activity
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (commonly referred to as DMQCA) is a synthetic compound belonging to the quinoline family. Its unique structure suggests potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of DMQCA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₂₀H₁₉NO₂
- CAS Number : 438228-75-2
- Molecular Weight : 303.37 g/mol
- MDL Number : MFCD03075153
The compound features a quinoline backbone substituted with dimethyl and carboxylic acid groups, contributing to its chemical reactivity and biological properties.
Research indicates that DMQCA may exert its biological effects through several mechanisms:
- Antioxidant Activity : DMQCA has been shown to possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
- Enzyme Inhibition : Preliminary studies suggest that DMQCA may inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated for its potential to inhibit xanthine oxidase, an enzyme linked to gout and other inflammatory conditions.
- Antimicrobial Properties : Some studies have indicated that DMQCA exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Case Studies
- Antioxidant Studies : A study conducted on DMQCA's antioxidant capacity utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated that DMQCA effectively scavenged free radicals with an IC50 value comparable to established antioxidants .
- Enzyme Inhibition : In vitro assays revealed that DMQCA inhibited xanthine oxidase with an IC50 value of approximately 10 μM. This inhibition was significant when compared to standard inhibitors like febuxostat . Molecular docking studies further supported these findings by illustrating favorable interactions between DMQCA and the active site of xanthine oxidase.
- Antimicrobial Activity : In a recent study assessing the antimicrobial efficacy of various quinoline derivatives, DMQCA displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a lead compound in developing new antibiotics .
Data Table: Biological Activities of DMQCA
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
